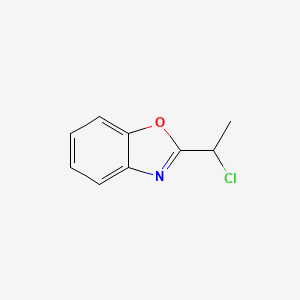

2-(1-Chloroethyl)-1,3-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDKIPQEQVWJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Chloroethyl 1,3 Benzoxazole and Its Analogues

Strategies for Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole scaffold is a cornerstone of synthetic organic chemistry, with numerous methods available to achieve this versatile heterocyclic system. These approaches often utilize readily available starting materials and offer diverse pathways to a wide array of substituted benzoxazoles.

Cyclocondensation Reactions with 2-Aminophenols and Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing benzoxazoles is the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.netnih.govchemicalbook.com This approach involves the reaction of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound, leading to the formation of the oxazole (B20620) ring fused to the benzene (B151609) ring. nih.govresearchgate.net

A variety of reagents can be used as the source of the C2-substituent, including aldehydes, carboxylic acids, acyl chlorides, and esters. chemicalbook.comsemanticscholar.org The reaction is often facilitated by the use of an acid catalyst, such as polyphosphoric acid (PPA), or a dehydrating agent to promote the cyclization and removal of water. researchgate.net For instance, the condensation of 2-aminophenol with aldehydes can be catalyzed by samarium triflate in an aqueous medium, offering a green and efficient route to 2-substituted benzoxazoles. organic-chemistry.org

The general mechanism involves the initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon, followed by dehydration to yield the benzoxazole ring. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis

| 2-Aminophenol Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Reference |

| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA) | 2-Phenylbenzoxazole | researchgate.net |

| 2-Aminophenol | Aromatic Aldehydes | Samarium Triflate, Water | 2-Arylbenzoxazoles | organic-chemistry.org |

| 2-Aminophenol | Aldehydes | Fluorophosphoric Acid, Ethanol | 2-Substituted Benzoxazoles | nih.gov |

| o-Aminophenols | Aldehydes | Brønsted Acidic Ionic Liquid Gel | 2-Substituted Benzoxazoles | acs.org |

Metal-Catalyzed Cyclization and Cross-Coupling Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles, offering high efficiency and broad substrate scope. researchgate.net These methods often involve intramolecular or intermolecular C-O bond formation facilitated by a transition metal catalyst.

Copper-catalyzed cyclization of ortho-haloanilides is a common strategy. organic-chemistry.org For example, 2-bromoarylamides can undergo intramolecular cyclization in the presence of copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline (B135089) to afford benzoxazoles. chemicalbook.com Similarly, copper(II) ferrite (B1171679) nanoparticles have been used as a recyclable catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org

Iron-catalyzed methods have also been developed. An iron(III)-catalyzed bromination of N-arylbenzamides followed by a copper(I)-catalyzed O-cyclization provides a one-pot regioselective synthesis of 2-arylbenzoxazoles. researchgate.net Furthermore, an iron-catalyzed oxidative coupling/cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature has been reported. nih.gov

Palladium-catalyzed cross-coupling reactions, while more commonly used for C-C bond formation, have also been adapted for benzoxazole synthesis, particularly for the introduction of aryl groups at the 2-position through direct C-H activation. nih.govscispace.com

Table 2: Metal-Catalyzed Syntheses of Benzoxazoles

| Starting Materials | Catalyst System | Reaction Type | Product | Reference |

| N-(2-halophenyl)benzamides | Copper(II) ferrite nanoparticles | Intramolecular Cyclization | 2-Substituted Benzoxazoles | organic-chemistry.org |

| N-Arylbenzamides | Fe(III) catalyst, then Cu(I) catalyst | Bromination/O-cyclization | 2-Arylbenzoxazoles | researchgate.net |

| Phenol derivatives, Benzoyl aldehyde oximes | Iron(III) catalyst | Oxidative Coupling/Cyclization | 2-Substituted Benzoxazoles | nih.gov |

| Phenols, Cyclic oxime esters | Copper catalyst | Amination/Annulation | 2-Substituted Benzoxazoles | acs.org |

Advanced and Sustainable Synthetic Methods

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. This has led to the exploration of alternative energy sources and reaction media for benzoxazole synthesis. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of benzoxazoles, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.nettandfonline.comtandfonline.combenthamdirect.com The condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes and carboxylic acids, can be efficiently carried out under microwave conditions, sometimes even in the absence of a solvent. tandfonline.comnih.gov

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that has been successfully applied to the synthesis of benzoxazole derivatives. researchgate.netnih.govlew.ro Ultrasound irradiation can promote the reaction between o-aminocardanol and aromatic aldehydes in the presence of a heterogeneous catalyst like Indion 190 resin, affording good yields in a short time. researchgate.net This method offers advantages such as mild reaction conditions and the use of greener solvents. nih.gov

Mechanochemical Synthesis: Mechanochemistry, which involves grinding solid reactants together, offers a solvent-free approach to chemical synthesis. researchgate.net This technique has been utilized for the multicomponent synthesis of benzoxazoles, providing an efficient and environmentally friendly alternative to traditional solution-based methods. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as green and recyclable alternatives to traditional volatile organic solvents. nih.govscispace.comrsc.orgresearchgate.netrsc.org They can act as both the solvent and the catalyst in the synthesis of benzoxazoles. For example, a deep eutectic solvent has been used to catalyze the arylation of benzoxazoles with aromatic aldehydes, providing high yields and allowing for easy recovery and reuse of the solvent/catalyst system. nih.govscispace.comrsc.org

Installation of the 1-Chloroethyl Moiety

Once the benzoxazole ring is formed, the next critical step is the introduction of the 1-chloroethyl group at the 2-position. This can be achieved through direct halogenation of a pre-existing ethyl group or by constructing the chloroethyl moiety from a suitable precursor.

Halogenation Strategies and Regioselectivity

Direct halogenation of a 2-ethylbenzoxazole precursor is a potential route to 2-(1-chloroethyl)-1,3-benzoxazole. This would typically involve the reaction of 2-ethylbenzoxazole with a chlorinating agent. The regioselectivity of this reaction is crucial, as the chlorine atom needs to be introduced at the α-position of the ethyl group. Radical halogenation, often initiated by UV light or a radical initiator, is a common method for the halogenation of alkyl chains. However, controlling the position of halogenation can be challenging and may lead to a mixture of products.

Another approach is the halogenation of an alkene precursor. If a 2-vinylbenzoxazole is available, the addition of hydrogen chloride (HCl) across the double bond would, according to Markovnikov's rule, place the chlorine atom at the more substituted carbon, yielding the desired this compound. The addition of halogens like Cl2 to an alkene typically proceeds via a halonium ion intermediate. pressbooks.pubyoutube.com

Precursor-Based Synthesis and Chloroethyl Introduction

A more controlled method for installing the 1-chloroethyl group involves using a precursor that already contains the chloroethyl functionality or can be easily converted to it.

One strategy involves the reaction of 2-aminophenol with a carboxylic acid derivative that already bears the 1-chloroethyl group. For example, the condensation of 2-aminophenol with 2-chloropropionyl chloride would directly yield this compound. This approach offers excellent control over the regiochemistry of the chloroethyl group.

Alternatively, a precursor like 2-(1-hydroxyethyl)-1,3-benzoxazole can be synthesized first, followed by conversion of the hydroxyl group to a chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step process allows for the purification of the alcohol intermediate before the final chlorination step.

Another synthetic route could involve the reaction of 2-chlorobenzoxazole (B146293) with a suitable organometallic reagent containing an ethyl group, followed by a controlled chlorination step. For instance, reacting 2-chlorobenzoxazole with an ethyl Grignard reagent could potentially form 2-ethylbenzoxazole, which could then be halogenated as described previously.

Finally, a method for the synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole has been described involving the reaction of ortho-phenylenediamine with chloroacetic acid. nih.gov A similar approach using 2-aminophenol and a suitable chloro-substituted propionic acid derivative could potentially be adapted for the synthesis of this compound.

Convergent and Divergent Synthetic Routes to Benzoxazole Scaffolds

The construction of the benzoxazole scaffold, the core of this compound, can be achieved through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing a variety of analogues by modifying the starting materials or reaction pathways.

A primary and traditional convergent approach for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov This method directly combines the two key structural fragments to form the final benzoxazole ring system. For the specific synthesis of this compound, a plausible convergent route would involve the reaction of 2-aminophenol with 2-chloropropionyl chloride or its corresponding carboxylic acid. This reaction typically proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring.

Divergent strategies, on the other hand, allow for the synthesis of various benzoxazole derivatives from a common intermediate. organic-chemistry.org For instance, a 2-substituted benzoxazole can be synthesized and then further functionalized. While less direct for the primary synthesis of this compound, a divergent approach could be envisioned where a pre-formed 2-ethylbenzoxazole is subjected to a chlorination reaction. However, controlling the regioselectivity of such a reaction could be challenging.

A more versatile divergent approach starts with readily available ortho-hydroxyaryl N-H ketimines, which can proceed through two different pathways via a common N-Cl imine intermediate to yield either 3-substituted benzisoxazoles or 2-substituted benzoxazoles. organic-chemistry.org The pathway to the benzoxazole involves a NaOCl mediated Beckmann-type rearrangement. organic-chemistry.org This method highlights the potential for divergent synthesis to access different heterocyclic scaffolds from a single precursor.

Optimization of Reaction Conditions and Yields

The efficiency and yield of benzoxazole synthesis are highly dependent on the reaction conditions. Optimization of parameters such as catalyst systems, solvents, and reaction techniques is crucial for developing practical and scalable synthetic protocols.

Catalyst Systems and Ligand Effects

A variety of catalysts have been developed to promote the synthesis of benzoxazoles under milder conditions and with higher efficiency. These include Brønsted acids, Lewis acids, and metal-based catalysts.

Brønsted acids, such as p-toluenesulfonic acid, have been shown to be effective for the synthesis of 2-aryl/hetaryl/alkyl benzazole derivatives. acs.org For instance, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been used for the synthesis of benzoxazoles from 2-aminophenols and aldehydes in excellent yields under solvent-free conditions. acs.org

Lewis acids also play a significant role. For example, the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid provides a route to 2-aminobenzoxazoles. nih.gov

Metal-based catalysts, particularly those involving copper and palladium, are widely employed. Copper(I) iodide (CuI) in combination with a Brønsted acid has been used for the cyclization of 2-aminophenols with β-diketones to afford various 2-substituted benzoxazoles. acs.org The direct C-H bond arylation of benzoxazoles with aryl chlorides can be catalyzed by a well-defined NHC-Pd(II)-Im complex. organic-chemistry.org Furthermore, a copper(I) complex has been shown to catalyze the direct alkylation of benzoxazoles with nonactivated secondary alkyl halides. organic-chemistry.org

The choice of ligands is critical in metal-catalyzed reactions, influencing both catalytic activity and selectivity. For instance, in the copper-catalyzed synthesis of benzoxazoles from ortho-haloanilides, 1,10-phenanthroline has been identified as an effective ligand. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | 2-Substituted benzoxazoles | 85-98 | acs.org |

| p-Toluenesulfonic acid | 2-Aminophenol, Carbonyl compounds | 2-Substituted benzoxazoles | Good | acs.org |

| CuI / Brønsted Acid | 2-Aminophenol, β-Diketones | 2-Substituted benzoxazoles | Good | acs.org |

| NHC-Pd(II)-Im complex | Benzoxazole, Aryl chlorides | 2-Arylbenzoxazoles | Good | organic-chemistry.org |

| Cu(I) complex / bis[2-(N,N-dimethylamino)ethyl] ether | Benzoxazole, Secondary alkyl halides | 2-Alkylbenzoxazoles | Good | organic-chemistry.org |

| Tf₂O / 2-Fluoropyridine | Tertiary amides, 2-Aminophenols | 2-Substituted benzoxazoles | Moderate to excellent | nih.gov |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the reaction rate and yield of benzoxazole synthesis. While various organic solvents like DMF, acetonitrile, and toluene (B28343) have been used, there is a growing trend towards greener and more sustainable approaches, including the use of water or solvent-free conditions. nih.govnih.gov

For example, the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes has been successfully carried out in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation or sonication, have also proven to be highly effective, leading to shorter reaction times and high yields. organic-chemistry.orgnih.gov For instance, the reaction of 2-aminophenol with benzaldehyde (B42025) can be achieved in 30 minutes at 70°C under solvent-free sonication using a supported ionic liquid catalyst. nih.gov

The kinetics of the reaction are influenced by the solvent's polarity and its ability to solvate the reactants and intermediates. In some cases, the reaction proceeds smoothly in a variety of solvents, while in others, a specific solvent is crucial for high yields. For instance, in the synthesis of 2-phenyl benzoxazole catalyzed by a palladium-supported nanocatalyst, DMF was found to be a suitable solvent. nih.gov

| Solvent | Catalyst | Reaction Conditions | Outcome | Reference |

| Aqueous medium | Samarium triflate | Mild | Green and efficient synthesis | organic-chemistry.org |

| Solvent-free | LAIL@MNP | Sonication, 70°C, 30 min | Fast reaction, high yield | nih.gov |

| p-Xylene | 2,4,6-trihydroxy benzoic acid | 140°C | Optimal for oxidative coupling | nih.gov |

| Acetonitrile | TiO₂–ZrO₂ | 60°C, 15-25 min | Short reaction time, high yield | nih.gov |

| DMF | Palladium-supported nanocatalyst | 80°C, 18 h | Good to excellent yields | nih.gov |

Process Intensification Techniques

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. In the context of benzoxazole synthesis, several techniques have been employed to achieve these goals.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of benzoxazoles. organic-chemistry.org The use of microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. For example, Lawesson's reagent has been used as an efficient promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

Ultrasound irradiation is another process intensification technique that has been successfully applied to benzoxazole synthesis. nih.gov Sonication can enhance mass transfer and accelerate reaction rates, as demonstrated in the rapid, solvent-free synthesis of benzoxazoles using a supported ionic liquid catalyst. nih.gov

Chemical Reactivity and Transformational Chemistry of 2 1 Chloroethyl 1,3 Benzoxazole

The reactivity of 2-(1-Chloroethyl)-1,3-benzoxazole is characterized by two primary sites of chemical transformation: the electrophilic carbon of the chloroethyl group and the electron-rich benzoxazole (B165842) ring. These distinct reactive centers allow for a range of synthetic modifications, including nucleophilic substitutions and electrophilic aromatic substitutions.

Nucleophilic Substitution Reactions at the Chloroethyl Group

The chlorine atom on the ethyl side chain of this compound is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide array of nucleophiles. This facilitates the introduction of diverse functional groups into the molecule.

Reactivity with Diverse Nucleophiles (e.g., O-, N-, S-, and C-centered)

The electrophilic carbon atom attached to the chlorine readily undergoes substitution reactions with various nucleophiles. While specific studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from the behavior of similar 2-haloalkyl benzoxazole derivatives and general principles of nucleophilic substitution.

N-centered Nucleophiles: Amines and related nitrogen-containing compounds are effective nucleophiles. For instance, the reaction of 2-chlorobenzoxazole (B146293) with nucleophiles like 1-methyl piperazine (B1678402) proceeds readily. researchgate.net The primary amino group is often the most reactive center in molecules containing multiple nucleophilic sites, leading to selenenylation-acylation in reactions with compounds like 2-(chloroseleno)benzoyl chloride. researchgate.net

O-centered Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloride to form ethers.

S-centered Nucleophiles: Sulfur nucleophiles, including thiols and thiolates, are known for their high nucleophilicity and can be used to synthesize thioethers. chemrxiv.org Reactions involving aminothiols with related chloro-selenium compounds have been investigated, showing competition between the N and S centers. researchgate.net

C-centered Nucleophiles: Carbon-based nucleophiles, such as enolates and organometallic reagents, can form new carbon-carbon bonds, extending the carbon skeleton of the original molecule. The reactivity of enol nucleophiles has been studied in various multicomponent reactions. rsc.org

The table below summarizes the expected products from the reaction of this compound with various classes of nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Class | Expected Product Structure |

| N-centered | R₂NH | Amines | 2-(1-(Dialkylamino)ethyl)-1,3-benzoxazole |

| O-centered | RO⁻ | Alkoxides | 2-(1-Alkoxyethyl)-1,3-benzoxazole |

| S-centered | RS⁻ | Thiolates | 2-(1-(Alkylthio)ethyl)-1,3-benzoxazole |

| C-centered | ⁻CH(CO₂R)₂ | Malonic Esters | Diethyl 2-(1-(1,3-benzoxazol-2-yl)ethyl)malonate |

Stereochemical Considerations in Substitution Pathways

The carbon atom bearing the chlorine in the 2-(1-chloroethyl) group is a stereocenter. Consequently, nucleophilic substitution reactions at this position have important stereochemical implications. The reaction can proceed through two primary mechanisms:

Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) reaction would occur with inversion of stereochemistry at the chiral center. This pathway is favored by primary and less hindered secondary halides, strong nucleophiles, and polar aprotic solvents.

Sₙ1 Pathway: A unimolecular nucleophilic substitution (Sₙ1) reaction involves the formation of a planar carbocation intermediate. This would lead to a racemic mixture of products (both retention and inversion of configuration). This pathway is favored by secondary and tertiary halides, weaker nucleophiles, and polar protic solvents.

Given that this compound is a secondary halide, both pathways are possible, and the predominant mechanism will depend on the specific nucleophile, solvent, and reaction conditions. A theoretical study on related 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives highlighted that stereochemistry is crucial for optimal biological activity, with intramolecular hydrogen bonding significantly stabilizing one stereoisomer. scielo.br This underscores the importance of controlling the stereochemical outcome in the synthesis of substituted benzoxazoles. scielo.br

Electrophilic Aromatic Substitution on the Benzoxazole Ring System

The benzoxazole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (EAS). The fusion of the benzene (B151609) and oxazole (B20620) rings influences the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation Reactions

Electrophilic substitution on the benzene portion of the benzoxazole nucleus allows for the introduction of various functional groups.

Nitration: The nitration of benzoxazole occurs readily, typically at the 5- or 6-position. researchgate.net In some cases, if these positions are blocked, substitution may occur at the 4- or 7-position. researchgate.net

Halogenation: Direct halogenation of the benzoxazole ring can be achieved using various reagents. For example, the halogenation of 2-aryl benzoxazoles can be directed to the C7 position using a ruthenium catalyst. researchgate.net Other methods for the regioselective halogenation of similar heterocyclic systems have also been developed. researchgate.netrsc.orgrsc.org Mechanochemical methods using N-halosuccinimides in the presence of a palladium catalyst have been employed for the ortho-halogenation of azobenzenes. beilstein-journals.org

Sulfonation: Sulfonation introduces a sulfonic acid group onto the aromatic ring. The synthesis of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride from the corresponding benzoxazolone indicates that the 5-position is susceptible to electrophilic attack by sulfonylating agents. sigmaaldrich.com Similarly, a related 2-(1-chloroethyl)-5-ethylthioether-1,3-benzoxazole can be oxidized to the corresponding sulfonyl derivative. vulcanchem.com

The table below outlines potential electrophilic substitution reactions on the benzoxazole ring of the target compound.

| Reaction | Reagent | Typical Position of Substitution | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 5- or 6- | 2-(1-Chloroethyl)-5-nitro-1,3-benzoxazole |

| Bromination | Br₂/FeBr₃ | 5-, 6-, or 7- | 2-(1-Chloroethyl)-[5/6/7]-bromo-1,3-benzoxazole |

| Sulfonation | SO₃/H₂SO₄ | 5- | This compound-5-sulfonic acid |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a fundamental method for forming carbon-carbon bonds on aromatic rings. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.com While the benzoxazole ring is activated towards electrophilic attack, the nitrogen atom can coordinate with the Lewis acid, which deactivates the ring. This can complicate the reaction, and often, stoichiometric amounts of the catalyst are required because the product ketone also forms a complex with the Lewis acid. wikipedia.org

Friedel-Crafts Alkylation: This reaction attaches an alkyl group to the ring from an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com A significant limitation of this reaction is the potential for carbocation rearrangements to form a more stable carbocation before alkylating the ring. masterorganicchemistry.com Similar to acylation, the Lewis acid can complex with the heteroatoms, affecting reactivity.

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the fused oxazole ring and the existing chloroethyl substituent.

The benzoxazole system itself directs incoming electrophiles to the benzene portion of the molecule. The lone pairs on the oxygen and nitrogen atoms act as activating groups, directing substitution to the ortho and para positions relative to the heteroatoms. In the benzoxazole ring, this corresponds to positions 4, 5, 6, and 7. Generally, positions 5 and 7 are the most favored sites for electrophilic attack.

The 2-(1-chloroethyl) group is a weakly deactivating group due to the inductive effect of the chlorine atom. As an alkyl-type group, it would weakly direct incoming electrophiles to the available ortho and para positions on the benzene ring, which are positions 5 and 7. Therefore, the directing effects of the benzoxazole nucleus and the C2 substituent are largely reinforcing, with substitution expected to occur preferentially at the 5- and 7-positions of the benzoxazole ring.

Metal-Catalyzed Coupling Reactions

The presence of both a heterocyclic core and an alkyl chloride moiety in this compound suggests its potential as a substrate in various metal-catalyzed coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Stille, Heck, and Sonogashira Couplings (if applicable)

While direct C-H activation of the benzoxazole ring for coupling reactions is a known strategy, the chloroethyl group offers a more conventional handle for classic cross-coupling reactions. nih.gov However, the application of Suzuki, Stille, Heck, and Sonogashira couplings directly to the unfunctionalized benzoxazole C-H bonds is also a possibility, though it often requires specific directing groups or harsh conditions. nih.gov

The 1-chloroethyl group is, in principle, a suitable electrophile for cross-coupling reactions. However, β-hydride elimination can be a competing pathway, potentially leading to the formation of 2-vinylbenzoxazole. The choice of catalyst, ligand, and reaction conditions is therefore crucial to favor the desired coupling product.

Table 1: Potential Metal-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Potential Reactivity | Plausible Product(s) | Notes |

| Suzuki Coupling | The chloroethyl group could couple with organoboron reagents in the presence of a palladium catalyst. | 2-(1-Aryl/alkenyl-ethyl)-1,3-benzoxazole | Competition with β-hydride elimination is a significant consideration. |

| Stille Coupling | Coupling with organostannanes is another possibility, catalyzed by palladium. | 2-(1-Aryl/alkenyl-ethyl)-1,3-benzoxazole | Stannane reagents are often highly toxic, limiting the practicality of this method. |

| Heck Reaction | The chloroethyl group is not a typical substrate for the Heck reaction, which usually involves aryl or vinyl halides. However, a Heck-type reaction on a derivative, such as 2-vinylbenzoxazole (formed via elimination), is plausible. | 2-(1-Aryl/alkenyl-vinyl)-1,3-benzoxazole | This would be a two-step process involving elimination followed by coupling. |

| Sonogashira Coupling | Similar to the Heck reaction, direct Sonogashira coupling of the chloroethyl group is unlikely. Coupling of a terminal alkyne with an activated benzoxazole ring (e.g., a halo-substituted benzoxazole) is a more established method. nih.gov | 2-(1-(Alkynyl)-ethyl)-1,3-benzoxazole | Would likely require prior modification of the benzoxazole ring. |

C-H Functionalization Strategies

C-H functionalization represents a powerful and atom-economical approach to modifying the benzoxazole scaffold. Transition metal-catalyzed C-H activation can be directed to various positions on the benzoxazole ring, offering a route to a wide range of derivatives. nitrkl.ac.in

For this compound, C-H functionalization could occur at several positions:

C-H bonds of the benzo-fused ring: The benzene part of the benzoxazole can undergo directed C-H activation, typically at the C7 position, to introduce new functional groups. researchgate.net

C-H bonds of the ethyl side chain: While less common, C-H activation of the ethyl group is also a theoretical possibility, although it would likely be challenging to achieve selectively in the presence of the more reactive C-H bonds of the aromatic ring.

Copper and palladium are common catalysts for the direct arylation of benzoxazoles. nih.gov For instance, the CuI/PPh3 catalytic system has been shown to be effective for the 2-arylation of benzoxazoles with aryl bromides. nih.gov While the 2-position of the target molecule is already substituted, this methodology highlights the potential for functionalization at other positions on the heterocyclic core.

Rearrangement Reactions and Cycloadditions Involving the Benzoxazole Core

The benzoxazole ring system can participate in various rearrangement and cycloaddition reactions, leading to the formation of more complex molecular architectures.

A notable rearrangement is the acs.orgacs.org-sigmatropic rearrangement of N-phenoxyacetamides, which can be used to synthesize benzoxazoles. acs.org While this is a synthetic route to the core structure, it underscores the potential for related rearrangements in suitably functionalized benzoxazole derivatives.

Benzoxazoles can also act as coupling partners in cycloaddition reactions. For example, a phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been reported to yield fused poly-heterocyclic rings. nih.gov This type of reaction could potentially be applied to this compound, leading to novel and complex structures. Furthermore, benzoxazoles can be involved in 1,3-dipolar cycloaddition reactions to form linked triazole structures. nih.gov

Radical Reactions and Organometallic Intermediates

The 1-chloroethyl group on the benzoxazole ring is a potential site for the generation of a radical intermediate. Under radical-initiating conditions (e.g., using a radical initiator like AIBN or via photolysis), the carbon-chlorine bond could undergo homolytic cleavage to form a secondary alkyl radical. This radical could then participate in various C-C bond-forming reactions.

Furthermore, the formation of organometallic intermediates is a key step in many of the metal-catalyzed reactions discussed above. For example, in a potential Suzuki coupling, an oxidative addition of the C-Cl bond to a low-valent palladium species would generate a Pd(II)-alkyl intermediate. The stability and subsequent reactivity of this intermediate would be critical to the success of the coupling reaction.

While specific examples involving this compound are not documented, the general principles of radical chemistry and organometallic chemistry provide a framework for predicting its behavior in such transformations.

Advanced Spectroscopic and Structural Characterization of 2 1 Chloroethyl 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(1-Chloroethyl)-1,3-benzoxazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and their spatial relationships.

High-Resolution ¹H NMR and ¹³C NMR Assignments

While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the well-documented NMR data of the benzoxazole (B165842) core and related substituted analogs. chemicalbook.comchemicalbook.comchemicalbook.com The benzoxazole moiety presents a characteristic aromatic region, while the 1-chloroethyl side chain exhibits distinct aliphatic signals.

The ¹H NMR spectrum is expected to show four distinct resonances in the aromatic region, corresponding to the protons on the fused benzene (B151609) ring. These protons form a complex splitting pattern due to ortho-, meta-, and para-couplings. The protons of the 1-chloroethyl group are anticipated to appear as a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), resulting from their mutual spin-spin coupling.

In the ¹³C NMR spectrum, nine distinct signals are expected. The benzoxazole ring system typically accounts for seven of these signals, including two quaternary carbons (C2 and the bridgehead carbons C3a and C7a) which are deshielded. mdpi.comnih.gov The C2 carbon, being an imine-like carbon, is expected at a significantly downfield shift. The remaining two signals correspond to the methine and methyl carbons of the chloroethyl side chain.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~165-170 |

| C4 | ~7.5-7.7 (m) | ~118-122 |

| C5 | ~7.2-7.4 (m) | ~124-126 |

| C6 | ~7.2-7.4 (m) | ~123-125 |

| C7 | ~7.5-7.7 (m) | ~110-112 |

| C3a | - | ~140-142 |

| C7a | - | ~148-150 |

| CH (ethyl) | ~5.2-5.4 (q) | ~50-55 |

| CH₃ (ethyl) | ~1.8-2.0 (d) | ~20-25 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

To confirm the predicted assignments and fully establish the molecular framework, a suite of 2D NMR experiments is essential. ugm.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H4-H5, H5-H6, H6-H7) and, crucially, between the methine (CH) and methyl (CH₃) protons of the 1-chloroethyl side chain, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H4 to C4, H5 to C5, and the ethyl CH and CH₃ protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations, which piece together the molecular skeleton. The most significant correlation for this molecule would be between the methine proton of the ethyl group and the C2 carbon of the benzoxazole ring, unequivocally connecting the side chain to the heterocyclic core. ugm.ac.idrsc.org Other important correlations would include those from the aromatic protons H4 and H7 to the quaternary carbons C3a and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. A NOESY spectrum could reveal through-space interactions between the protons of the 1-chloroethyl side chain and the H7 proton of the benzoxazole ring, providing information about the preferred conformation or orientation of the side chain relative to the ring system.

Dynamic NMR Studies for Conformational Analysis

The single bond connecting the 1-chloroethyl group to the C2 position of the benzoxazole ring allows for rotational freedom. This rotation can be studied using dynamic NMR (DNMR) techniques, which analyze changes in the NMR spectrum as a function of temperature. nih.gov

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for the protons and carbons of the side chain. However, at lower temperatures, the rotation may slow sufficiently to allow for the observation of distinct signals for different rotational isomers (rotamers). nih.gov Such a study could provide valuable data on the energy barrier to rotation and the relative thermodynamic stability of the different conformers of this compound.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the determination of the unique elemental formula of this compound (C₉H₈ClNO). americanelements.com

The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion ([M]⁺˙) and its protonated form ([M+H]⁺). The HRMS data would show two major peaks separated by approximately 2 Da, with relative intensities of about 3:1, confirming the presence of a single chlorine atom in the molecule.

Predicted HRMS Data for [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

| [C₉H₉³⁵ClNO]⁺ | ³⁵Cl | 182.0400 |

| [C₉H₉³⁷ClNO]⁺ | ³⁷Cl | 184.0370 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion or a primary fragment and subjecting it to further fragmentation to elucidate structural details. The fragmentation of this compound would likely proceed through several predictable pathways based on the known behavior of benzoxazoles and organochlorides. researchgate.netnist.govnih.gov

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 182 for ³⁵Cl) would involve:

Loss of HCl: A common fragmentation for chloroalkanes, leading to the formation of a vinylbenzoxazole cation at m/z 146.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond could result in the loss of a chlorine radical (Cl•) from the molecular ion, forming a cation at m/z 146.

Cleavage of the Ethyl Side Chain: Fragmentation could occur via the loss of an ethylene (B1197577) molecule (C₂H₄) following rearrangement, or the loss of the entire chloroethyl radical.

Benzoxazole Ring Fragmentation: The stable benzoxazole ring itself can fragment under energetic conditions. A characteristic fragmentation of the benzoxazole core involves the loss of carbon monoxide (CO), which can help to confirm the identity of the heterocyclic ring system.

These fragmentation patterns provide a structural fingerprint that, when combined with NMR and HRMS data, allows for the unequivocal identification of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The vibrational modes of the molecule are primarily associated with the benzoxazole ring and the 1-chloroethyl substituent.

Characteristic Absorption Bands of Benzoxazole Ring and Chloroethyl Group

The vibrational spectrum of this compound is a composite of the distinct vibrational modes originating from the benzoxazole core and the chloroethyl side chain. While a complete experimental spectrum for this specific molecule is not widely published, the characteristic absorption bands can be predicted based on data from analogous structures, such as other benzoxazole derivatives and chloro-alkanes. researchgate.netsemanticscholar.org

The benzoxazole ring exhibits several characteristic bands:

C=N stretching: This vibration typically appears in the 1630-1570 cm⁻¹ region.

C=C aromatic stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the benzene ring fused to the oxazole (B20620) moiety.

C-O-C stretching: The aryl-ether linkage within the oxazole ring gives rise to strong asymmetric and symmetric stretching bands, typically found around 1270-1230 cm⁻¹ and 1070-1020 cm⁻¹, respectively.

Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.

Out-of-plane C-H bending: These modes for the substituted benzene ring appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern.

The chloroethyl group contributes its own set of characteristic vibrations:

Aliphatic C-H stretching: The stretching vibrations of the methyl (CH₃) and methine (CH) groups occur in the 2990-2850 cm⁻¹ range.

C-H bending: Asymmetrical and symmetrical bending vibrations of the methyl group are expected near 1465 cm⁻¹ and 1380 cm⁻¹, respectively. semanticscholar.org

C-Cl stretching: This is a key vibrational mode. The position of the C-Cl stretching band is sensitive to the conformation and substitution on the carbon atom. For secondary chloroalkanes, this band is typically observed in the 830-560 cm⁻¹ range. semanticscholar.org The presence of more than one chlorine atom on a carbon tends to raise the wavenumber. semanticscholar.org

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Benzoxazole Ring | C=N Stretch | 1630 - 1570 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Aryl C-O-C Asym. Stretch | 1270 - 1230 | |

| Aryl C-O-C Sym. Stretch | 1070 - 1020 | |

| Aromatic C-H Stretch | > 3000 | |

| Chloroethyl Group | Aliphatic C-H Stretch | 2990 - 2850 |

| CH₃ Asym. Bend | ~1465 | |

| CH₃ Sym. Bend | ~1380 | |

| C-Cl Stretch | 830 - 560 |

Potential Energy Distribution (PED) Analysis

A detailed assignment of the observed vibrational bands requires theoretical calculations, such as those based on Density Functional Theory (DFT). A Potential Energy Distribution (PED) analysis is then performed to determine the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. This analysis is crucial for resolving ambiguities, especially in regions where multiple vibrational modes overlap. nih.gov

For this compound, a PED analysis would likely reveal significant coupling between the vibrations of the chloroethyl side chain and the benzoxazole ring. For instance, the C-C stretching mode between the ring and the side chain would be coupled with ring deformation modes. Similarly, bending modes of the chloroethyl group could mix with the out-of-plane bending modes of the aromatic system. Such analyses have been successfully applied to clarify complex spectra in related heterocyclic systems like benzotriazoles, providing rigorous assignments for the observed bands. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structure and Molecular Conformation

While a specific crystal structure for this compound is not publicly documented, analysis of related benzoxazole derivatives allows for a reliable prediction of its key structural features. researchgate.netnih.gov The benzoxazole ring system is expected to be essentially planar. nih.gov For instance, in 2-(2-aminophenyl)-1,3-benzoxazole, the dihedral angle between the fused ring planes is very small, indicating a high degree of planarity. nih.gov

The conformation of the molecule would be largely defined by the torsion angle between the benzoxazole ring and the 1-chloroethyl substituent. The rotation around the C-C bond connecting the side chain to the ring determines the spatial orientation of the chloroethyl group. In the solid state, this conformation is often influenced by packing forces and intermolecular interactions, adopting a minimum energy arrangement. In similar structures, the substituent groups are often found to be nearly co-planar with the heterocyclic ring system. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals)

The packing of this compound molecules in a crystal is governed by a network of intermolecular interactions. Given its structure, several types of interactions are anticipated:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds involving the C-H groups of the chloroethyl side chain and the benzene ring as donors, and the nitrogen and oxygen atoms of the benzoxazole ring as acceptors, are highly probable. These types of interactions are known to play a significant role in the crystal packing of related heterocycles. researchgate.net

Halogen Bonding: The chlorine atom of the chloroethyl group can act as a halogen bond donor, forming interactions with electron-rich atoms like the nitrogen or oxygen of a neighboring molecule (C-Cl···N or C-Cl···O).

π–π Stacking: The planar, electron-rich benzoxazole rings can stack on top of each other, leading to stabilizing π–π interactions. The centroid-to-centroid distance in such stacked systems is typically around 3.6 Å. nih.gov

The Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular interactions within a crystal lattice, providing a detailed picture of the supramolecular assembly. nih.govresearchgate.net

Chiroptical Spectroscopy (If Chiral Forms are Present)

The carbon atom of the chloroethyl group bonded to the chlorine atom, the methyl group, the benzoxazole ring, and a hydrogen atom is a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-2-(1-Chloroethyl)-1,3-benzoxazole and (S)-2-(1-Chloroethyl)-1,3-benzoxazole.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for studying these chiral forms. These techniques measure the differential absorption of left and right circularly polarized light. A chiroptical spectrum provides information that is complementary to standard absorption spectroscopy and is uniquely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

While specific chiroptical studies on this compound are not reported, such an analysis would be invaluable for:

Distinguishing between the (R) and (S) enantiomers.

Determining the absolute configuration of a given sample by comparing experimental spectra with those predicted from quantum chemical calculations.

Studying the conformational preferences of the chiral side chain in solution.

This approach has been successfully used for the structural elucidation of other chiral heterocyclic compounds.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical data regarding the Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of this compound could be located.

This indicates a probable lack of published research focusing on the chiroptical properties of this particular chemical compound. While the principles of CD and ORD are widely applied to characterize chiral molecules, it appears that this compound has not been a specific subject of such investigations in the available scientific literature.

Therefore, the generation of an article with the requested detailed research findings and data tables for section 4.5.1 is not possible at this time due to the absence of primary source material.

Theoretical and Computational Studies of 2 1 Chloroethyl 1,3 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-(1-Chloroethyl)-1,3-benzoxazole. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. DFT methods, often with a basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.gov

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related benzoxazole (B165842) structures, the benzoxazole ring system is found to be nearly planar. researchgate.net Theoretical calculations for similar heterocyclic compounds have shown a good correlation between calculated and experimentally determined structures. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical Data) This table presents hypothetical data based on typical results from DFT calculations for similar molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | 1.37 | ||

| C-O | 1.36 | ||

| C-Cl | 1.78 | ||

| O-C-N | 115.0 | ||

| C-C-Cl | 110.5 |

From the optimized geometry, various electronic properties can be derived. The distribution of electron density can be visualized, and population analysis methods can assign partial charges to each atom, indicating sites susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also calculated. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Once the molecular geometry is optimized, the same computational methods can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum with an experimental one can help confirm the structure and identify characteristic functional groups. For example, the C-Cl stretching vibration in similar chloroethyl compounds is typically predicted in the range of 600-700 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. This involves computing the magnetic shielding tensors for each nucleus in the molecule. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals, often from the HOMO to the LUMO or nearby orbitals. frontiersin.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Theoretical Data) This table presents hypothetical data based on typical results from DFT/TD-DFT calculations for similar molecules.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR | C-Cl Stretch | ~650 cm⁻¹ |

| C=N Stretch | ~1650 cm⁻¹ | |

| ¹³C NMR | C-Cl Carbon | ~45 ppm |

| Benzoxazole C2 | ~155 ppm | |

| ¹H NMR | CH-Cl Proton | ~4.8 ppm |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

The ethyl side chain in this compound can rotate around the single bonds, leading to different spatial arrangements called conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity. For similar flexible molecules, computational methods have been used to identify the most stable conformers and study their stereochemistry. nih.govarxiv.org

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. By explicitly including solvent molecules in the simulation box, it is possible to model how the solvent affects the conformation and properties of this compound. These simulations can reveal details about the formation of hydrogen bonds and other intermolecular interactions that stabilize the molecule in solution. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for investigating chemical reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products.

The activation energy of the reaction can be calculated from the energy difference between the reactants and the transition state. This information provides insights into the reaction rate and the feasibility of different reaction pathways. For example, computational studies on the formation of related heterocyclic systems have been used to understand the cyclization steps and predict the most likely reaction products. nih.gov

Transition State Characterization and Reaction Pathways

The synthesis of the benzoxazole core is a focal point of many computational studies. Understanding the reaction mechanism involves identifying the most plausible pathways by calculating the energies of intermediates and transition states. A key reaction is the cyclization to form the oxazole (B20620) ring.

For instance, computational analysis of benzoxazole formation through oxidative cyclization has identified several possible pathways. researchgate.net One supported mechanism involves the formation of a cyclic hemiaminal intermediate, which then undergoes a concerted reductive elimination. researchgate.net The characterization of the transition state for this key step is crucial for understanding the reaction's feasibility. DFT calculations can model the geometry of this transient species and determine its associated energy barrier.

In a model system for benzoxazole synthesis, a plausible pathway (Pathway C) was shown to proceed through a transition state (TS-1) with a significantly lower Gibbs free energy of activation compared to alternative routes (Pathway B). researchgate.net This suggests that the reaction preferentially follows the lower-energy path.

Table 1: Comparison of Calculated Activation Barriers for Benzoxazole Formation Pathways

| Pathway | Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) | Plausibility |

| Pathway B | TS-3 | 18.0 kcal/mol | Less Favorable |

| Pathway C | TS-1 | 7.6 kcal/mol | Most Plausible |

This interactive table is based on computational results for a model benzoxazole synthesis. researchgate.net The data illustrates how theoretical calculations can distinguish between different potential reaction mechanisms.

This type of analysis, while not specific to the 2-(1-chloroethyl) derivative, establishes the fundamental principles of cyclization that are applicable to its formation. The electronic nature of the chloroethyl substituent would be expected to influence the energy of these transition states, but the general mechanistic steps are likely conserved.

Activation Energies and Kinetic Studies

Activation energy is a critical parameter that governs the rate of a chemical reaction. Transition state theory allows for the calculation of these energy barriers, providing insight into reaction kinetics. The lower the activation energy, the faster the reaction proceeds.

Computational studies have successfully modeled the cyclization of 2-aminophenol (B121084) derivatives to yield benzoxazoles. marmara.edu.tr These models can elucidate why certain reaction pathways are preferred over others from a kinetic standpoint. For example, the preference for a 5-endo-trig cyclization over a 6-exo-trig pathway in certain benzoxazole syntheses has been rationalized through DFT calculations, which show a lower activation barrier for the former. marmara.edu.tr

Transition-metal-supported catalysts are often employed in organic synthesis to lower the activation energy barrier. rsc.org Theoretical studies can model the interaction of the catalyst with the reactants, explaining how it facilitates the reaction by stabilizing the transition state and thus providing a lower energy pathway. rsc.org While specific kinetic data for this compound is not available, these general findings underscore the power of computational methods to predict and explain the kinetics of benzoxazole synthesis.

Structure-Property Relationship Studies

The concept that a molecule's structure dictates its properties is a cornerstone of chemistry. umass.edu For benzoxazole derivatives, this relationship is actively explored for the development of new materials with tailored electronic and optical properties.

Electronic Property Modulation through Structural Modifications

The electronic properties of benzoxazoles, such as their absorption and fluorescence characteristics, can be finely tuned through structural modifications. researchgate.netnih.gov Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting how these changes will affect the molecule's behavior. nih.gov

The introduction of different substituent groups onto the benzoxazole scaffold can significantly alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov This, in turn, modifies the HOMO-LUMO energy gap, which is a key determinant of the molecule's electronic and optical properties. nih.gov

For example, studies on related heterocyclic systems demonstrate that:

Electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) can be strategically placed to modify the distribution of electron density within the molecule. marmara.edu.trnih.gov

Attaching electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene (B151609) ring has been observed to increase the yield of the cyclic product in certain syntheses, highlighting the electronic influence on reactivity. marmara.edu.tr

In 2,1,3-benzoxadiazole derivatives, structural modifications can lead to a large Stokes' shift, a phenomenon attributed to an intramolecular charge transfer (ICT) state, which is desirable in applications like fluorescent probes. marmara.edu.tr

Table 2: Effect of Structural Modification on Photophysical Properties of Benzoxadiazole Derivatives

| Compound Class | Key Structural Feature | Observed Property | Potential Application |

| D-π-A-π-D Fluorophores | 2,1,3-benzoxadiazole unit | Strong, solvent-dependent fluorescence | Fluorophores, Sensors |

| Substituted Benzoxadiazoles | Conversion of alkyne to triazole | Controlled changes in emission/absorption | Fluorogenic Probes |

| 2-phenylbenzoxazole derivatives | Fluorosulfate group substitution | High fluorescence quantum yields | Multifunctional molecular tools |

This interactive table summarizes findings from studies on related benzoxadiazole and benzoxazole systems, illustrating the principle of electronic property modulation. marmara.edu.trnih.govmdpi.com

For this compound, the chloroethyl group at the 2-position acts as an electron-withdrawing substituent, which will influence the electron density of the heterocyclic ring and thereby its electronic and photophysical properties.

Quantitative Structure-Activity Relationships (QSAR) in Material Science Contexts

Quantitative Structure-Activity Relationship (QSAR), and its counterpart Quantitative Structure-Property Relationship (QSPR), are computational modeling methods that correlate a molecule's structure with a specific activity or property. patsnap.com While heavily used in drug discovery, QSAR/QSPR is a powerful tool in material science for predicting the properties of new materials. nih.govresearchgate.net

The core principle is that the properties of a material can be predicted from numerical descriptors derived from its molecular structure. nih.gov These descriptors can encode information about a molecule's topology, geometry, or electronic characteristics. In material science, QSPR models can be developed to predict a wide range of properties, including:

Boiling point nih.gov

Glass transition temperature researchgate.net

Refractive index researchgate.net

Dielectric constant nih.gov

Electronic and optical properties

For a class of compounds like benzoxazoles, a QSPR model could be built by compiling experimental data on a particular property (e.g., fluorescence wavelength) for a series of derivatives. Then, various molecular descriptors would be calculated for each derivative. Using machine learning or statistical methods, a mathematical model is generated that links the descriptors to the property. nih.gov This model can then be used to predict the properties of new, unsynthesized benzoxazole derivatives, accelerating the design of new materials with desired characteristics. nih.govqsartoolbox.org

Although specific QSPR models for this compound in a material science context are not documented in the surveyed literature, the methodology represents a promising avenue for the future design of novel benzoxazole-based materials for electronics and photonics.

Applications of 2 1 Chloroethyl 1,3 Benzoxazole in Advanced Chemical Synthesis and Materials Science

Precursor and Building Block in Complex Organic Synthesis

The primary utility of 2-(1-Chloroethyl)-1,3-benzoxazole in organic synthesis stems from its role as an electrophilic building block. The carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecules.

Role in the Synthesis of Heterocyclic Scaffolds and Analogs

The reactive chloroethyl side chain of this compound serves as a key handle for the synthesis of various heterocyclic systems. Through nucleophilic substitution reactions, the chloride atom can be displaced by nucleophiles containing nitrogen, sulfur, or oxygen, leading to the formation of new carbon-heteroatom bonds. This strategy is fundamental in building novel compounds where the benzoxazole (B165842) core is linked to other heterocyclic rings.

For instance, reaction with amines, hydrazines, or heterocyclic amines (such as imidazole or triazole) can yield complex nitrogen-containing scaffolds. Similarly, reactions with thiols or mercapto-substituted heterocycles can be used to introduce sulfur-containing moieties. researchgate.netuobaghdad.edu.iqdoaj.org This versatility allows chemists to systematically modify the structure and explore the properties of new benzoxazole derivatives. The general scheme for these transformations involves the displacement of the chloride ion, a good leaving group, by a suitable nucleophile.

Below is a table illustrating potential synthetic pathways from this compound to more complex heterocyclic structures.

| Nucleophile | Reagent Example | Resulting Structure/Linkage | Potential Product Class |

| Amine | Aniline (B41778) | C-N | N-Aryl-1-(1,3-benzoxazol-2-yl)ethan-1-amine |

| Thiol | Thiophenol | C-S | 2-(1-(Phenylthio)ethyl)-1,3-benzoxazole |

| Azide | Sodium Azide | C-N₃ | 2-(1-Azidoethyl)-1,3-benzoxazole |

| Heterocyclic Amine | Imidazole | C-N | 2-(1-(1H-Imidazol-1-yl)ethyl)-1,3-benzoxazole |

| Mercaptoheterocycle | 2-Mercaptobenzothiazole | C-S | 2-((1-(1,3-Benzoxazol-2-yl)ethyl)thio)-1,3-benzothiazole |

This table is illustrative of the potential reactions based on the known reactivity of alkyl chlorides.

Intermediate in Multi-Step Stereoselective Syntheses

The this compound molecule possesses a chiral center at the carbon atom bearing the chlorine. This feature makes it a potentially valuable intermediate in stereoselective synthesis. If the compound is resolved into its individual enantiomers, or if it is synthesized in an enantiomerically enriched form, it can be used to introduce a specific stereochemistry into a target molecule.

Reactions at this chiral center, particularly S_N2-type nucleophilic substitutions, proceed with an inversion of stereochemistry. This predictable outcome is a cornerstone of asymmetric synthesis, allowing for the controlled construction of stereoisomerically pure compounds. By carefully choosing the nucleophile and reaction conditions, the chiral integrity can be transferred from the this compound precursor to a more complex product, which is a critical step in the synthesis of many biologically active molecules where stereochemistry dictates function.

Ligand Chemistry and Organometallic Applications

The benzoxazole nucleus is a common structural motif in the design of ligands for coordination chemistry due to the coordinating ability of its nitrogen atom. core.ac.uk The functionalization of the benzoxazole core at the 2-position allows for the creation of multidentate ligands with tailored electronic and steric properties.

Design and Synthesis of Novel Benzoxazole-Based Ligands

This compound is an ideal starting material for synthesizing novel ligands. The chloroethyl group can be readily substituted by various donor groups to create bidentate or tridentate ligands. For example, reaction with pyridine-containing nucleophiles can lead to (N,N)-bidentate ligands, while reaction with phosphines can yield (N,P)-type ligands.

Examples of Potential Ligand Synthesis:

Synthesis of an (N,N) Ligand: Reaction with 2-aminopyridine could yield N-(pyridin-2-yl)-1-(1,3-benzoxazol-2-yl)ethan-1-amine, which can chelate to a metal center through the benzoxazole nitrogen and the pyridine nitrogen.

Synthesis of an (N,P) Ligand: Reaction with diphenylphosphine could produce (1-(1,3-benzoxazol-2-yl)ethyl)diphenylphosphine, a ligand suitable for various transition metal-catalyzed reactions.

The modularity of this approach allows for the systematic tuning of the ligand's properties by varying the nucleophile, which in turn influences the stability, reactivity, and catalytic activity of the resulting metal complexes.

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes featuring benzoxazole-based ligands have found applications in catalysis. tandfonline.com Ruthenium(II) complexes containing chelating benzoxazole subunits, for instance, have been studied for their electrochemical and spectroscopic properties, which are relevant to catalytic cycles. researchgate.net

Ligands derived from this compound could be used to prepare novel metal complexes for catalytic applications. For example, palladium complexes bearing (N,P) or (N,N) ligands are widely used in cross-coupling reactions. By immobilizing these ligands or their metal complexes on solid supports, such as polymers or silica, it is possible to create heterogeneous catalysts. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. ajchem-a.com

Advanced Materials Research (excluding biomedical applications)

The benzoxazole ring is a component of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. rsc.org this compound can serve as a precursor for creating monomers or for chemically modifying existing polymers to incorporate the favorable properties of the benzoxazole moiety.

One potential route to monomer synthesis is the elimination of hydrogen chloride (HCl) from this compound to form 2-vinyl-1,3-benzoxazole . This vinyl-substituted monomer could then undergo polymerization or copolymerization to produce polymers with pendant benzoxazole groups. Such polymers may exhibit interesting photoluminescent or electronic properties. nih.gov

Alternatively, the reactive chloride can be used to graft the benzoxazole unit onto other materials. For example, nucleophilic substitution reactions could be employed to attach the molecule to polymer backbones containing hydroxyl or amine groups, thereby modifying the surface properties or bulk characteristics of the material. This approach is valuable for developing new materials for applications in electronics or as high-performance coatings. The incorporation of benzoxazole units is known to enhance the thermal properties of polymers, as demonstrated by poly(benzoxazole imide)s (PBOPIs), which exhibit high glass transition temperatures (T_g) and thermal stability. rsc.org

| Polymer Class | Precursor/Monomer | Potential Properties |

| Poly(vinyl-benzoxazole) | 2-Vinyl-1,3-benzoxazole | Photoluminescence, thermal stability |

| Modified Polyimides | Benzoxazole-containing diamines | High T_g, excellent thermal and mechanical strength |

| Surface-Modified Polymers | Polymers with -OH or -NH₂ groups | Enhanced chemical resistance and thermal stability |

Precursors for Polymer Synthesis (e.g., Poly(benzoxazoles))

The reactive chloroethyl group in this compound makes it a valuable monomer for the synthesis of various polymers, including high-performance poly(benzoxazoles) (PBOs). PBOs are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs often involves the polymerization of monomers containing the benzoxazole moiety.

The chloroethyl group can participate in polymerization reactions through several mechanisms. For instance, it can undergo nucleophilic substitution reactions with suitable co-monomers to form the polymer backbone. Alternatively, the chloroethyl group can be converted to other functional groups, such as vinyl or ethynyl groups, which can then undergo polymerization.

Furthermore, this compound can be used to introduce the benzoxazole moiety as a pendant group onto other polymer backbones. This is typically achieved by grafting the molecule onto a pre-existing polymer with reactive sites that can react with the chloroethyl group. The incorporation of the benzoxazole pendant groups can significantly enhance the thermal and mechanical properties of the original polymer.

Below is a table summarizing the properties of some poly(benzoxazole imide)s (PBOPIs) synthesized from diamine monomers containing the benzoxazole moiety, illustrating the typical performance of such polymers.

| Polymer ID | Tg (°C) | Td5% (°C) in N2 | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| PI-3a-PA | 285 | 510 | 103 | 2.9 | 6.5 |

| PI-3b-PA | 363 | 564 | 126 | 3.7 | 3.0 |

This data is illustrative of poly(benzoxazole imide)s and not directly derived from polymers synthesized using this compound. Data adapted from a study on isomeric poly(benzoxazole imide)s. rsc.org

Optoelectronic Materials and Sensors

Benzoxazole derivatives are well-known for their unique photophysical properties, including strong fluorescence and high quantum yields, making them attractive for applications in optoelectronic devices and sensors. periodikos.com.brmdpi.comconsensus.appresearchgate.netnih.gov The benzoxazole core in this compound provides the necessary electronic structure for these properties.

The chloroethyl group offers a convenient handle for tuning the optoelectronic properties of the molecule. For example, it can be substituted with various electron-donating or electron-withdrawing groups to modify the emission wavelength and quantum yield. This tunability is crucial for designing materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

In the context of sensors, the chloroethyl group can be used to anchor the benzoxazole fluorophore to specific recognition elements, such as receptors or ligands. This allows for the development of highly selective and sensitive fluorescent sensors for detecting a wide range of analytes, including metal ions, anions, and biologically important molecules. acs.orgmdpi.com The change in the fluorescence of the benzoxazole unit upon binding of the analyte to the recognition element forms the basis of the sensing mechanism.

The table below presents the photophysical properties of a novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), highlighting the potential of benzoxazole-based materials in optoelectronics.

| Property | Value |

| Emission Wavelength Shift (under pressure) | 477 nm to 545 nm |

| Quantum Yield | 72.26% |

| Optical Waveguide Performance (straight) | 0.38 dB/cm |

| Optical Waveguide Performance (bent) | 0.56 dB/cm |

This data is for the specific benzoxazole derivative BBON and serves to illustrate the optoelectronic potential of this class of compounds. consensus.appresearchgate.net

Supramolecular Chemistry and Self-Assembly

The planar and aromatic nature of the benzoxazole ring system promotes intermolecular interactions, such as π-π stacking, which can drive the self-assembly of molecules into well-defined supramolecular structures. The ability to form ordered assemblies is a key feature in the bottom-up fabrication of functional nanomaterials.

The chloroethyl group in this compound can play a significant role in directing the self-assembly process. It can influence the packing of the molecules in the solid state and in solution through steric and electronic effects. Moreover, the reactive nature of the chloroethyl group allows for the introduction of other functional groups that can participate in specific non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, to guide the self-assembly into desired architectures.

For instance, a series of carbazole-based vinyl-benzoxazole derivatives have been shown to self-assemble into gel phases, with the gelation capabilities being strongly dependent on the length of the alkyl chain. nih.gov This demonstrates the potential to control the self-assembly of benzoxazole derivatives through chemical modification.

Analytical Reagent Development

The unique chemical properties of this compound also make it a promising candidate for the development of new analytical reagents.

In chromatographic analysis, particularly in high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. The chloroethyl group of this compound is a reactive electrophilic center that can readily react with nucleophilic functional groups present in analytes, such as amines, thiols, and phenols.